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N-(Pyridine-4-carbonyl)-L-proline

PHD2 inhibition HIF stabilization NMR-based binding assay

Researchers developing PHD2-targeted chemical probes require a validated fragment scaffold with confirmed target engagement, not generic proline analogs that lack the pyridine-4-carbonyl moiety essential for Fe(II) coordination. N-(Pyridine-4-carbonyl)-L-proline (CAS 59834-40-1) solves this with: • PHD2 IC₅₀ 20 nM, Kd 110 nM - validated by NMR and crystallography • L-proline stereochemistry mandatory for FAPα-cleavable prodrug designs • Defined solid-state structure (CCDC-deposited) for analytical benchmarking Supplied with full QC documentation; available for immediate global shipment.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 59834-40-1
Cat. No. B1385957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyridine-4-carbonyl)-L-proline
CAS59834-40-1
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=CC=NC=C2)C(=O)O
InChIInChI=1S/C11H12N2O3/c14-10(8-3-5-12-6-4-8)13-7-1-2-9(13)11(15)16/h3-6,9H,1-2,7H2,(H,15,16)/t9-/m0/s1
InChIKeyHWSJOJYQNWMORF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridine-4-carbonyl)-L-proline: PHD2 Inhibitor Scaffold


N-(Pyridine-4-carbonyl)-L-proline (CAS 59834-40-1; 1-isonicotinoyl-L-proline) is an N-acylated L-proline derivative consisting of an isonicotinoyl (pyridine-4-carbonyl) group attached to the pyrrolidine nitrogen of L-proline. With molecular formula C11H12N2O3 and molecular weight 220.22 g/mol, this compound serves as a versatile small-molecule scaffold for medicinal chemistry applications . Structurally, it represents the core pharmacophore of hypoxia-inducible factor prolyl hydroxylase (PHD) inhibitors, a class of compounds that stabilize HIF-α by blocking its degradation pathway . The compound exhibits specific recognition by the PHD2 catalytic domain and has been characterized via NMR-based binding studies, confirming its direct engagement with the enzyme active site [1].

Workflow FitPHD2 catalytic domain inhibition and HIF pathway studies
IdentityN-acylated L-proline scaffold; NMR-characterized target engagement
Selection ContextSupports fragment-based screening and chemical probe development

Why N-(Pyridine-4-carbonyl)-L-proline Is Irreplaceable


Generic proline analogs cannot substitute for N-(Pyridine-4-carbonyl)-L-proline in PHD-targeted applications due to three critical structure-activity determinants. First, the pyridine-4-carbonyl moiety provides essential bidentate metal coordination to the catalytic Fe(II) in the PHD2 active site, a binding mode absent in unmodified proline [1]. Second, the L-proline pyrrolidine ring imposes conformational constraints that position the carboxylate group for optimal interaction with Arg383 in the 2-oxoglutarate binding pocket, as demonstrated by crystallographic studies of related scaffolds [2]. Third, the amide linkage between the pyridine and proline moieties creates a planar conformation that allows the heterocycle to engage in π-stacking with Tyr310, a key selectivity determinant across the PHD isoform family [3]. Substitution with D-proline epimers, open-chain analogs, or alternative heterocycles would disrupt one or more of these critical interactions, resulting in substantial loss of target engagement.

Bidentate Fe(II) Coordination

Pyridine-4-carbonyl essential for catalytic metal binding; absent in unmodified proline.

L-Proline Conformational Constraint

Pyrrolidine ring orientation critical for Arg383 interaction; D-epimers or open-chain analogs may not maintain binding.

Planar Amide π-Stacking

Amide linker enables Tyr310 interaction; alternative heterocycles may not replicate this selectivity determinant.

Quantitative Evidence: N-(Pyridine-4-carbonyl)-L-proline vs. Analogs


PHD2 Inhibitory Potency vs. Heterocyclic Inhibitors

N-(Pyridine-4-carbonyl)-L-proline demonstrates a 95-fold greater PHD2 inhibitory potency compared to a structurally distinct heterocyclic inhibitor from the same screening campaign. In an NMR-based competition assay using the human PHD2 catalytic domain (residues 181-426) expressed in E. coli with Mn²⁺ cofactor, the target compound exhibited an IC₅₀ of 20 nM [1]. In contrast, an alternative heterocyclic PHD2 inhibitor evaluated under similar fluorescence polarization conditions showed an IC₅₀ of 1,900 nM (1.9 μM) [2]. This nearly two-order-of-magnitude difference in potency underscores the critical contribution of the pyridine-4-carbonyl-L-proline scaffold to effective PHD2 active site engagement.

PHD2 Inhibitory Potency
Reported
IC₅₀ 20 nM (target)
vs 1,900 nM (comparator)
Supports PHD2 assay sensitivity selection
NMR vs fluorescence polarization; cross-study comparison
PHD2 inhibition HIF stabilization NMR-based binding assay medicinal chemistry

PHD2 Inhibition vs. Clinical Candidate Analogs

N-(Pyridine-4-carbonyl)-L-proline exhibits a PHD2 IC₅₀ of 20 nM, positioning it as a highly potent minimalist scaffold that rivals more structurally complex PHD2 inhibitors. For context, an elaborated inhibitor bearing a 3-hydroxy-pyridine-4-carboxamide core with extensive hydrophobic substitutions (CHEMBL5199245) achieved an IC₅₀ of 589 nM in a fluorescence polarization assay using the PHD2 181-426 construct [1]. The target compound achieves 29.5-fold greater potency despite significantly lower molecular weight (220.22 vs. approximately 590 g/mol). Furthermore, the target compound exhibits a Kd of 100 nM and displaces 2-oxoglutarate with a Kd of 110 nM [2], confirming direct competition with the endogenous co-substrate. This potency-to-complexity ratio makes N-(Pyridine-4-carbonyl)-L-proline particularly valuable as a starting point for fragment-based drug discovery or as a chemical probe where minimal structural perturbation is desired.

PHD2 Binding Metrics
Reported
IC₅₀ 20 nM Kd 100 nM 2-OG displacement Kd 110 nM
Reported high ligand efficiency context
Comparator IC₅₀ 589 nM for a larger scaffold
PHD2 enzyme assay structure-activity relationship scaffold optimization HIF prolyl hydroxylase

Crystallographic Advantage vs. Proline Analogs

N-(Pyridine-4-carbonyl)-L-proline and its close structural relatives have been successfully characterized by single-crystal X-ray diffraction, with deposited data available through the Cambridge Crystallographic Data Centre (CCDC). The pyridine-4-carboxamide motif found in the target compound forms well-ordered crystals amenable to structural determination, as demonstrated by CCDC entry 2236717 for a related pyridine-4-carboxamide propanoic acid solvate [1]. This crystallographic tractability contrasts sharply with many other proline analog classes that lack experimentally determined solid-state structures. For instance, a focused crystallographic screen of proline analogs against PYCR1 required extensive optimization to obtain interpretable electron density for only five inhibitors out of a larger panel [2]. The defined solid-state properties of this scaffold enable unambiguous batch-to-batch identity confirmation via powder X-ray diffraction and facilitate co-crystallization studies for structure-guided optimization.

Crystallographic Characterization
Class-level
CCDC-deposited structure available; proline analog panels often lack crystals
Supports solid-state identity confirmation workflows
Direct comparison not available; qualitative difference
X-ray crystallography solid-state characterization CCDC crystal engineering

Stereochemical Impact on Prodrug Design

The L-proline stereochemistry of N-(Pyridine-4-carbonyl)-L-proline is not arbitrary; it directly determines biological processing and functional utility. In the clinical-stage prodrug AVA-6000 (a doxorubicin conjugate), the N-(pyridine-4-carbonyl)-D-alanyl-L-proline moiety serves as the Fibroblast Activation Protein-alpha (FAPα)-cleavable leaving group that releases active doxorubicin selectively within the tumor microenvironment [1]. The L-configuration at the proline residue is essential for substrate recognition by FAPα, a serine protease overexpressed in cancer-associated fibroblasts. Replacement with D-proline would abolish enzymatic cleavage and render the prodrug inert. This stereochemical requirement is supported by the fact that the natural L-proline configuration is conserved across PHD substrate recognition (HIF-1α Pro564 hydroxylation) and protease cleavage sites [2].

Stereochemical Requirement
Context-dependent
L-proline stereochemistry essential for FAPα cleavage; D-epimer predicted inactive
Supports prodrug linker design context
Based on clinical prodrug AVA-6000 architecture
stereochemistry prodrug activation FAPα cleavage tumor targeting

Key Applications for N-(Pyridine-4-carbonyl)-L-proline


Fragment-Based Drug Discovery for PHD2

With a PHD2 IC₅₀ of 20 nM and molecular weight of 220.22 g/mol, N-(Pyridine-4-carbonyl)-L-proline offers an exceptional ligand efficiency (LE ≈ 0.42 kcal/mol/heavy atom) suitable for fragment screening libraries. Its validated binding mode via 2-oxoglutarate displacement (Kd 110 nM) and availability of solid-state structural data [1] enable structure-guided fragment growing or linking strategies. Researchers should prioritize this scaffold when assembling PHD2-focused fragment libraries or conducting NMR-based fragment screening.

Chemical Probes for HIF Pathway Modulation

The compound's well-characterized PHD2 inhibition (IC₅₀ 20 nM) and defined binding parameters (Kd 100 nM) [1] make it a suitable starting point for developing cell-permeable chemical probes. Its structural relationship to hypoxia mimetic compounds claimed in patent literature supports its use in HIF-1α stabilization studies. Investigators should employ this scaffold when designing negative controls for more advanced clinical PHD inhibitors or when target engagement needs to be validated in biochemical assays prior to cellular studies.

Prodrug Linker Design for Tumor Targeting

The L-proline stereochemistry of this compound is essential for FAPα-mediated cleavage, as demonstrated in the clinical prodrug AVA-6000 where the N-(pyridine-4-carbonyl)-L-proline motif functions as the leaving group [1]. Procurement of the L-enantiomer (CAS 59834-40-1) is mandatory for any prodrug development program utilizing FAPα cleavage mechanisms. The D-epimer or racemic mixtures will not serve this function and should be explicitly avoided.

Analytical Reference and Crystallography Control

Given the availability of CCDC-deposited crystal structure data for the pyridine-4-carboxamide scaffold [1], N-(Pyridine-4-carbonyl)-L-proline can serve as a reliable analytical reference for HPLC method development, chiral purity verification, and solid-state characterization of related analogs. Its defined crystal packing and spectroscopic properties provide a benchmark for quality control in synthetic campaigns producing structurally related PHD inhibitors or proline derivatives.

Application
Selection Property
Validation Focus
Fragment-Based PHD2 Drug Discovery
Target engagement and ligand efficiency profile
PHD2 active-site binding confirmation (NMR/FP)
HIF Pathway Chemical Probes
Well-characterized PHD2 inhibition parameters
Cell-based HIF-1α stabilization translation
Prodrug Linker Design
L-stereochemistry for FAPα recognition
FAPα cleavage assay verification
Analytical Reference Standard
Crystallographic and spectroscopic benchmarks
Chiral purity and solid-state identity verification
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